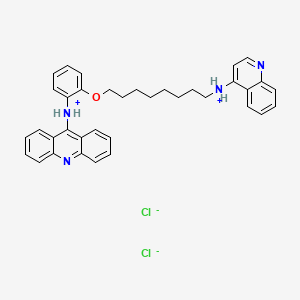
1-(Methanesulfonyl)-3-methoxypropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-3-(methylsulfonyl)-2-propanone is an organic compound with the molecular formula C5H10O4S It is characterized by the presence of a methoxy group (-OCH3) and a methylsulfonyl group (-SO2CH3) attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-(methylsulfonyl)-2-propanone typically involves the reaction of methoxypropanone with a sulfonylating agent. One common method is the reaction of 1-methoxy-2-propanone with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of 1-Methoxy-3-(methylsulfonyl)-2-propanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
1-Methoxy-3-(methylsulfonyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and aluminum chloride (AlCl3) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Brominated or chlorinated derivatives.
科学研究应用
1-Methoxy-3-(methylsulfonyl)-2-propanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Methoxy-3-(methylsulfonyl)-2-propanone involves its interaction with specific molecular targets. The methoxy and methylsulfonyl groups play a crucial role in its reactivity and interaction with enzymes and receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and the nature of the target.
相似化合物的比较
Similar Compounds
1-Methoxy-3-(methylsulfonyl)benzene: Similar structure but with a benzene ring instead of a propanone backbone.
1-Methoxy-2-propanone: Lacks the methylsulfonyl group.
3-Methoxyphenyl methyl sulfone: Contains a phenyl ring instead of a propanone backbone.
Uniqueness
1-Methoxy-3-(methylsulfonyl)-2-propanone is unique due to the combination of its methoxy and methylsulfonyl groups attached to a propanone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
728019-59-8 |
|---|---|
分子式 |
C5H10O4S |
分子量 |
166.20 g/mol |
IUPAC 名称 |
1-methoxy-3-methylsulfonylpropan-2-one |
InChI |
InChI=1S/C5H10O4S/c1-9-3-5(6)4-10(2,7)8/h3-4H2,1-2H3 |
InChI 键 |
VOOALQGOSKPOKP-UHFFFAOYSA-N |
规范 SMILES |
COCC(=O)CS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,10-Bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-5,10-dihydrophenazine](/img/structure/B13782329.png)
![Tris-[11-pentakis-(4'-propylphenylethynyl)phenoxyundecyl]trimesate](/img/structure/B13782333.png)
![[2-Methylpropoxy(2-methylpropylperoxy)phosphinothioyl] bis(2-methylpropyl) phosphate](/img/structure/B13782334.png)
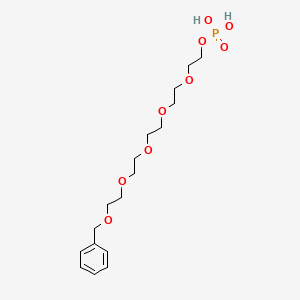
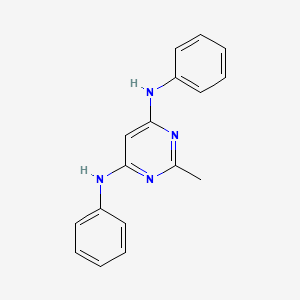
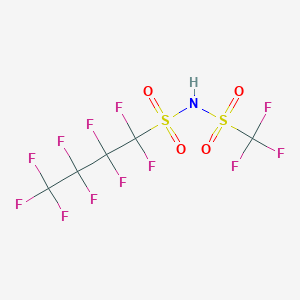
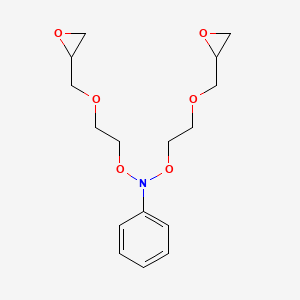
![7-Methoxy-3-methyl-2-[(methylsulfanyl)amino]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13782360.png)
![Acetamide, 2-cyano-N-[(ethylamino)carbonyl]-2-(methoxyimino)-, (2E)-2-butenedioate](/img/structure/B13782368.png)
